3-(3-nitrophenyl)-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide
Overview
Description
3-(3-nitrophenyl)-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrophenyl)-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide typically involves multi-step organic reactions. One common method includes the nitration of a quinoxaline derivative followed by oxidation. The nitration can be achieved using a mixture of nitric acid and sulfuric acid, while the oxidation step may involve reagents such as hydrogen peroxide or peracids .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(3-nitrophenyl)-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the quinoxaline core
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of quinoxaline N-oxides .
Scientific Research Applications
3-(3-nitrophenyl)-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-(3-nitrophenyl)-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the quinoxaline core can interact with biological macromolecules, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Similar Compounds
3-nitroquinoxaline-2,3-dione: Another quinoxaline derivative with similar structural features.
4-nitroquinoline 1-oxide: Contains a nitro group and an oxido substituent, similar to the compound .
5-nitroimidazole derivatives: Share the nitro group and heterocyclic core
Uniqueness
3-(3-nitrophenyl)-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide is unique due to its specific combination of functional groups and the resulting chemical properties. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(3-nitrophenyl)-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-15-9-14(10-4-3-5-11(8-10)17(20)21)16(19)13-7-2-1-6-12(13)15/h3-5,8-9H,1-2,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBUKFVRMHWPOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N(C(=C[N+]2=O)C3=CC(=CC=C3)[N+](=O)[O-])[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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